Anthanthrene

Descripción general

Descripción

Anthanthrene is a polycyclic aromatic hydrocarbon (PAH) and is one of over 100 different PAHs . These chemicals are formed during the incomplete burning of organic substances, such as fossil fuels . Anthanthrene is usually found as a mixture containing two or more of these compounds .

Synthesis Analysis

Anthanthrene has been used as a building block for the synthesis of conjugated polymers . In one study, six anthanthrene-based conjugated polymers with either electron-rich or electron-poor units were synthesized and characterized . Another study reported the synthesis of dibenzannulated phenyl-annulated [4,2]peri-acenoacenes from anthanthrene derivatives .

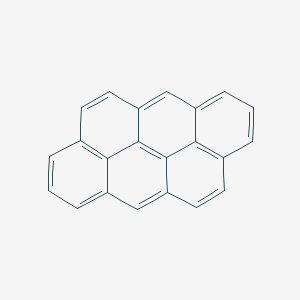

Molecular Structure Analysis

Anthanthrene has a chemical formula of C22H12 and an average molecular mass of 276.331 g/mol . It has a complex structure with multiple rings . The structure data file (SDF/MOL File) of Anthanthrene contains information about the atoms, bonds, connectivity, and coordinates of the Anthanthrene molecule .

Chemical Reactions Analysis

Anthanthrene has been used in the synthesis of conjugated polymers . The comonomer attached to the anthanthrene unit has only a little effect on the electronic properties of the polymers . Another study reported the use of acetylenic linkers to effectively extend the π-conjugation of polycyclic anthanthrone and anthanthrene compounds .

Physical And Chemical Properties Analysis

Anthanthrene is a solid substance with a colorless appearance . It has a melting point of 261°C . The photophysical properties of anthanthrene and its derivatives have been studied . As the anthanthrenes become more substituted, red-shifts are observed in the peak maxima of the ground- and excited-state absorption and fluorescence spectra .

Aplicaciones Científicas De Investigación

Organic Electronics

Anthanthrene has been widely studied for its fundamental and optoelectronic properties . Its tunable bandgap, planar geometry, and ease of functionalization make it a compound of choice for organic electronics applications such as organic light emitting diodes (OLEDs), organic photovoltaic devices (OPV), and organic field-effect transistors (OFETs) .

Synthesis of Dibenzannulated Peri-acenoacenes

Anthanthrene derivatives have been synthesized in three straightforward steps from 4,10-dibromoanthanthrone . The phenyl bisannulation of acenoacene provides extra stability by increasing the overall aromatic character of the molecules .

Aggregation-Induced Emission (AIE)

Anthanthrene derivatives grafted with NHS-ester groups on their side chains were found to interact with bovine serum albumins and show aggregation-induced emission (AIE) characteristics in physiological conditions .

Anticancer Agents

Anthraquinones, which include anthanthrene, are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents . Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .

Inhibition of Cancer Cell Proliferation

The antitumor activities of anthraquinones include inhibition of cancer cell proliferation .

Induction of Cellular Apoptosis

Anthraquinones are also known to induce cellular apoptosis .

Regulation of the Host Immune Response

Anthraquinones have been found to regulate the host immune response .

Reversing Tumor Cell Multidrug Resistance

Anthraquinones have been reported to reverse tumor cell multidrug resistance .

Safety and Hazards

Anthanthrene is a questionable carcinogen with experimental carcinogenic and tumorigenic data . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Future research could focus on decreasing the bandgap of the anthanthrene derivatives . As the anthanthrenes and anthanthrones become more substituted, red-shifts are observed in the peak maxima of the ground- and excited-state absorption and fluorescence spectra . This could lead to new applications in materials science .

Mecanismo De Acción

Target of Action

Anthanthrene, a type of polycyclic aromatic hydrocarbon (PAH), has been found to interact with various cellular proteins . These proteins are essential for the viability of cancer cells

Mode of Action

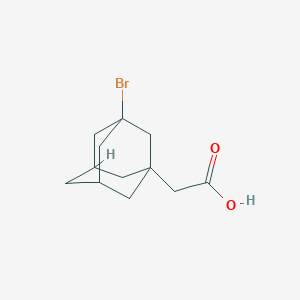

Anthanthrene’s mode of action is primarily through its interaction with these cellular proteins . It inhibits cancer progression by targeting these proteins . A bromo-substituted anthanthrene has a unity intersystem crossing (ISC) yield due to an ISC rate constant of 2.5 × 10^10 s^−1 caused by heavy-atom induced, spin–orbit coupling .

Biochemical Pathways

It is known that anthanthrene and its derivatives inhibit cancer progression by targeting essential cellular proteins

Pharmacokinetics

Anthanthrene derivatives have been found to interact with bovine serum albumins, showing aggregation-induced emission (aie) characteristics in physiological conditions . This suggests that anthanthrene may have some bioavailability in physiological environments.

Result of Action

The result of anthanthrene’s action is primarily seen in its anticancer effects. It inhibits cancer cell proliferation, invasion, migration, metastasis, and induces cellular apoptosis . Additionally, anthanthrene derivatives exhibit strong aggregation in the solid state, resulting in a significant broadening of the absorption spectrum and a substantial decrease of the bandgap value from solution to the solid state .

Action Environment

Anthanthrene is a PAH that is released into the environment via the combustion of fossil fuels, coke oven emissions, and vehicle exhausts, as well as naturally from forest fires and volcanic eruptions . These environmental factors may influence the action, efficacy, and stability of anthanthrene.

Propiedades

IUPAC Name |

hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIJJNAKSZUOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=CC6=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075452 | |

| Record name | Anthanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Golden-yellow, odorless solid; [CHEMINFO] Golden-yellow crystalline solid; [MSDSonline] | |

| Record name | Anthanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Anthanthrene | |

CAS RN |

191-26-4 | |

| Record name | Anthanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[def,mno]chrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65OZG189H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

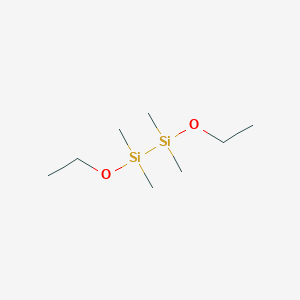

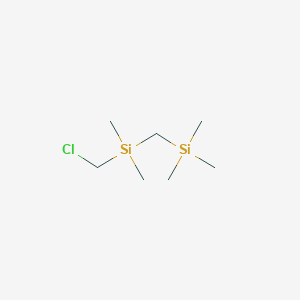

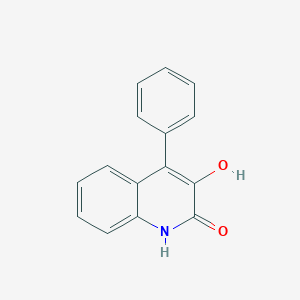

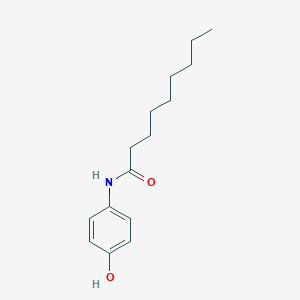

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Anthanthrene (dibenzo[def,mno]chrysene) has a molecular formula of C22H12 and a molecular weight of 276.33 g/mol. []

A: Anthanthrene exhibits strong UV-Vis absorption in the near-UV and visible regions. [] Its fluorescence emission can be tuned in the blue region (λmax = 437-467 nm) through structural modifications. [] Anthanthrene derivatives display strong J-aggregation in solution and the solid state. []

A: Anthanthrene derivatives demonstrate excellent photostability. [] The triplet lifetimes of anthanthrene derivatives range from 31-1200 μs and increase with decreasing intersystem crossing (ISC) yields. [] Bromo-substituted anthanthrene exhibits the shortest triplet lifetime due to heavy-atom-induced spin-orbit coupling leading to a high ISC rate. []

A: Anthanthrene derivatives are explored as semiconductors in organic field-effect transistors (OFETs), exhibiting hole mobility up to 1.1 cm2 V-1 s-1. [] They also function as donor materials in organic solar cells, achieving power conversion efficiencies up to 2.4%. []

A: Increasing substitution with phenyl and p-tBu-phenyl groups generally leads to red-shifts in the absorption and fluorescence spectra of anthanthrene and anthanthrone derivatives. [] These substituents also influence triplet lifetimes and triplet-triplet annihilation rates. Increased steric bulk from the substituents correlates with decreased annihilation rates. []

A: The introduction of triisopropylsilyl- (TIPS) or H-terminated ethynyl groups in anthanthrene derivatives allows for the tuning of singlet and triplet energy levels, making them suitable for potential applications in singlet fission and triplet fusion processes. []

A: Ladderized anthanthrene units with an sp3 carbon bridge exhibit a reduced dihedral angle between the anthanthrene unit and adjacent units in conjugated polymers. This reduced steric hindrance results in a red-shift of the absorption spectrum by approximately 25 nm. []

ANone: The provided research focuses on the photophysical and electronic properties of anthanthrene and its derivatives, primarily for applications in organic electronics. No direct catalytic applications of anthanthrene are discussed.

A: Linear Combination of Atomic Orbitals (LCAO) calculations accurately predict the electronic transitions, transition moment directions, and magnetic circular dichroism (MCD) signs of anthanthrene, demonstrating good agreement with experimental data. [] Density Functional Theory (DFT) calculations were employed to investigate the solvation effects on chrysazin semiquinone, a molecule related to anthanthrene research. [] DFT and Time-Dependent DFT (TDDFT) calculations were used to study the electronic structures and excitation energies of anthanthrene-based dye molecules for solar cell applications. []

A: The incorporation of long ethylene glycol side chains significantly enhances the aqueous solubility of anthanthrene derivatives, enabling their use as polarity-sensitive fluorescent probes in aqueous environments. []

A: Anthanthrene is a polycyclic aromatic hydrocarbon (PAH), a class of compounds often associated with environmental pollution and potential health risks. Studies have shown that anthanthrene exhibits considerable bacterial mutagenicity in Salmonella typhimurium strains after metabolic activation. [] Animal studies using the lung implantation method in rats indicate anthanthrene possesses carcinogenic potential, although with lower potency compared to benzo[a]pyrene. []

A: Research has identified three main pathways for the microsomal biotransformation of anthanthrene: []

ANone: Researchers employ a variety of techniques for characterization, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify anthanthrene and other PAHs in complex environmental and food samples. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or UV-Vis detectors for separation and analysis of anthanthrene derivatives. []

- UV-Vis Spectroscopy: Used to study the absorption properties and aggregation behavior of anthanthrene derivatives. [, , , , , ]

- Fluorescence Spectroscopy: Employed to investigate the emission properties, lifetimes, and quantum yields of anthanthrene derivatives. [, , , , , ]

- Electron Paramagnetic Resonance (EPR) Spectroscopy: Provides insights into the formation and dynamics of triplet states in anthanthrene derivatives. []

- Cyclic Voltammetry: Used to determine the electrochemical properties and energy levels of anthanthrene-based molecules. [, , ]

- X-ray Crystallography: Reveals the solid-state structures of anthanthrene derivatives, providing information on molecular packing and potential intermolecular interactions. []

A: Anthanthrene is identified as a significant PAH pollutant in various environmental matrices, including: [, , ] * Smoked fish: Generated during the smoking process. * Airborne dust: Originating from combustion processes, particularly engine fuel emissions. * Lake sediments: Accumulating from various sources, including atmospheric deposition and runoff.

A: Yes, single-molecule spectroscopic techniques have been applied to study the photophysical properties and light-matter interactions of individual dibenzanthracene molecules embedded in a naphthalene crystal matrix. []

A: Research demonstrates the successful use of a microchip capillary electrophoresis system for the analysis of PAHs, including anthanthrene, in laboratory standards, environmental samples, and a Martian analogue sample. This highlights the potential application of anthanthrene analysis in planetary exploration. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)

![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)